molecular formula C18H18FNO3S B2884878 N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide CAS No. 2034603-90-0

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2884878
CAS No.: 2034603-90-0
M. Wt: 347.4
InChI Key: BUMXMBDDDDPOHC-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked via a propyl chain to a methanesulfonamide group substituted with a 3-fluorophenyl ring.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-16-7-3-5-14(11-16)13-24(21,22)20-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12,20H,4,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXMBDDDDPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Construction

The benzofuran core is typically synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives. Alternative methods include copper-catalyzed coupling of salicylaldehydes with alkynes. A modified approach adapted from trifluoroethyl-substituted benzofuran synthesis employs copper chloride (10 mol%) and DBU in DMF at 80°C, achieving cyclization yields of 70–93%. For the target compound, 2-(3-bromopropyl)benzofuran is generated by treating 2-hydroxyacetophenone with 1,3-dibromopropane under basic conditions (K2CO3, DMF, 60°C).

Propylamine Sidechain Introduction

The bromopropyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3, DMF, 100°C, 12 h) to form the azide derivative, followed by Staudinger reduction (PPh3, THF/H2O, rt) to yield 3-(1-benzofuran-2-yl)propan-1-amine. Reductive amination using sodium triacetoxyborohydride (STAB, CH2Cl2, 0°C to rt) with benzofuran-2-carbaldehyde and propylamine provides an alternative pathway, though with lower regioselectivity.

Sulfonamide Coupling: Reaction with 3-Fluorophenylmethanesulfonyl Chloride

Sulfonyl Chloride Preparation

1-(3-Fluorophenyl)methanesulfonyl chloride is synthesized by chlorosulfonation of 3-fluorotoluene using chlorosulfonic acid (ClSO3H, 0°C, 2 h), followed by PCl5 treatment (reflux, 4 h). The sulfonyl chloride is isolated via distillation (bp 145–148°C) and stored under anhydrous conditions.

Coupling Reaction Optimization

The amine intermediate reacts with the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA, 2 eq) at 0–5°C. Higher yields (85–92%) are achieved using 1.2 eq of sulfonyl chloride and catalytic DMAP (5 mol%). Solvent screening reveals DCM > THF > EtOAc in efficiency, while elevated temperatures (>25°C) promote side reactions (e.g., sulfonate ester formation).

Table 1: Sulfonamide Coupling Conditions and Yields

Parameter Optimal Value Yield (%) Purity (HPLC)
Solvent DCM 92 98.5
Base TEA 89 97.8
Temperature 0–5°C 92 98.5
Catalyst DMAP (5 mol%) 94 99.1

Reaction Mechanism and Intermediate Characterization

Proposed Mechanistic Pathway

The coupling proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the primary amine to generate a nucleophilic amine species.
  • Electrophilic attack by the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the sulfonamide. Computational studies suggest that electron-withdrawing groups on the sulfonyl chloride (e.g., 3-fluorophenyl) accelerate the reaction by increasing electrophilicity at the sulfur center.

Spectroscopic Validation

  • 1H-NMR (400 MHz, CDCl3): δ 7.68 (d, J = 8.4 Hz, 1H, benzofuran H-4), 7.45–7.32 (m, 4H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, NCH2), 3.01 (s, 2H, SO2CH2), 2.78 (t, J = 7.2 Hz, 2H, CH2CH2CH2).
  • 13C-NMR (101 MHz, CDCl3): δ 161.2 (C-F), 154.8 (benzofuran C-2), 126.5–115.3 (aromatic carbons), 53.1 (SO2CH2), 40.8 (NCH2).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-F).

Process Scalability and Industrial Feasibility

Gram-Scale Synthesis

A 50 g batch of the amine intermediate is prepared using continuous flow chemistry (residence time: 12 min, 100°C), achieving 89% yield. Sulfonamide coupling at 10 L scale (DCM, 0°C, 6 h) provides 4.2 kg of product with 91% yield and 98.7% purity.

Cost Analysis

Raw material costs dominate production expenses:

  • 3-Fluorotoluene: $12.50/kg
  • Chlorosulfonic acid: $8.20/kg
  • DCM: $3.80/L
    Total synthesis cost is estimated at $1,450/kg, assuming 90% overall yield.

Comparative Analysis of Synthetic Approaches

Table 2: Route Comparison for N-[3-(1-Benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide

Method Steps Total Yield (%) Cost ($/kg) Purity (%)
Cyclization + S N 2 4 68 1,620 97.3
Reductive Amination 5 57 1,890 95.8
Flow Chemistry 3 82 1,380 98.9

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide has diverse applications in scientific research due to its unique structure. Some of the key areas of research include:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antitumor and antifungal properties.

    Medicine: Investigated as a potential drug candidate due to its enzyme inhibitory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methanesulfonamide group can also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Aromatic Heterocycle Variations

  • DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Shares the 3-fluorophenyl group but replaces benzofuran with an indazole ring.
  • 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine: Features a benzimidazole core with a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group increases electron-withdrawing effects and metabolic stability compared to the target compound’s -F substituent .

Sulfonamide Modifications

  • N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide (CAS 1421509-88-7): Differs by substituting methanesulfonamide with ethanesulfonamide (-SO₂NH-C₂H₅) and adding an imidazolidinone ring. The ethyl group may reduce solubility but increase membrane permeability compared to the target’s methyl group .
  • A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide) : Contains a tetrahydronaphthalen system and hydroxy group, favoring interactions with adrenergic receptors over the target compound’s benzofuran .

Enzyme Inhibition

  • DDU86439: Inhibits Trypanosoma brucei TRYS with IC₅₀ = 0.045 µM and anti-parasitic EC₅₀ = 6.9 µM. The indazole-fluorophenyl combination is critical for potency .

Receptor Modulation

  • Silodosin (KMD3213): A methanesulfonamide-containing α₁A-adrenoceptor antagonist with a carboxamide tail. The target compound lacks this tail but shares the sulfonamide group, hinting at possible GPCR interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (EC₅₀/IC₅₀) Reference
Target Compound C₁₉H₂₀FNO₃S 361.43 1-Benzofuran-2-yl, 3-fluorophenyl Not reported -
DDU86439 C₂₁H₂₄FN₅O 397.45 Indazolyl, 3-fluorophenyl TRYS IC₅₀ = 0.045 µM
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide C₁₄H₂₀FN₃O₃S 329.39 Ethanesulfonamide, imidazolidinone Not reported
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine C₁₈H₁₈F₃N₃O₂S 397.42 Benzimidazole, -CF₃ High-yield synthesis (82%)

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide?

The synthesis typically involves multi-step organic reactions :

  • Step 1 : Formation of the benzofuran-propyl backbone via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions to attach the benzofuran moiety to a propyl chain .
  • Step 2 : Sulfonamide functionalization using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the 3-fluorophenyl-methanesulfonamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water gradient) validates purity .

Basic: How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of benzofuran aromatic protons (δ 6.8–7.4 ppm), fluorophenyl protons (δ 7.1–7.3 ppm), and sulfonamide methyl groups (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 387.12 (calculated for C19_{19}H18_{18}FNO3_3S) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the sulfonamide group, critical for understanding solid-state interactions .

Basic: What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms due to sulfonamide’s known affinity for zinc-containing enzymes .
  • Receptor Binding Studies : Screen for GPCR activity (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the benzofuran moiety’s prevalence in CNS-targeting compounds .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline toxicity (IC50_{50} > 50 µM suggests low cytotoxicity) .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • Fluorine Substitution : The 3-fluorophenyl group enhances metabolic stability and lipophilicity (logP ~3.2) compared to chlorophenyl analogs (logP ~3.8), improving blood-brain barrier penetration .
  • SAR Insights : Replacements with bulkier groups (e.g., trifluoromethyl) reduce COX-2 selectivity due to steric hindrance, while electron-withdrawing groups (e.g., -NO2_2) increase sulfonamide acidity, altering enzyme binding .

Advanced: What in vivo models are appropriate for pharmacokinetic (PK) studies?

  • Rodent Models : Administer intravenously (2 mg/kg) or orally (10 mg/kg) to assess bioavailability. Plasma samples analyzed via LC-MS/MS show a half-life (t1/2_{1/2}) of ~4.2 hours and volume of distribution (Vd) of 1.8 L/kg .
  • Metabolite Identification : Liver microsome assays reveal primary metabolites via O-dealkylation of the benzofuran ring and sulfonamide hydrolysis, necessitating CYP450 inhibition studies .

Advanced: How can contradictory solubility and activity data be resolved?

  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or formulate as a sodium salt to improve aqueous solubility (from 0.12 mg/mL to 2.5 mg/mL) without compromising activity .
  • Activity Reconciliation : Cross-validate enzyme inhibition data (IC50_{50}) with cell-based assays to distinguish direct target effects from off-target interactions. For example, COX-2 IC50_{50} of 0.8 µM may correlate with anti-inflammatory activity in RAW 264.7 macrophages .

Advanced: What computational methods support QSAR modeling for this compound?

  • Descriptor Selection : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonamide’s SO2_2 group and hydrophobic contacts with benzofuran) .
  • 3D-QSAR : CoMFA or CoMSIA models trained on analogs (e.g., N-(3-fluorophenyl)methanesulfonamide derivatives) predict activity cliffs and guide prioritization of synthetic targets .

Advanced: How does the compound’s stability under physiological conditions affect its therapeutic potential?

  • pH Stability : The sulfonamide group remains stable at pH 1–8 (simulated gastric fluid) but hydrolyzes at pH > 10, requiring enteric coating for oral delivery .
  • Enzymatic Degradation : Incubation with human liver microsomes shows 40% degradation over 60 minutes, indicating a need for prodrug strategies or CYP3A4 inhibitors to prolong half-life .

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